2-Hydroxyocta-3,5-dienenitrile

描述

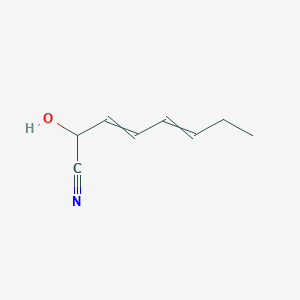

2-Hydroxyocta-3,5-dienenitrile is an unsaturated nitrile derivative featuring a hydroxyl group at position 2, conjugated dienes at positions 3 and 5, and an eight-carbon backbone. The hydroxyl group enhances polarity and hydrogen-bonding capacity, distinguishing it from simpler nitriles.

属性

CAS 编号 |

920491-63-0 |

|---|---|

分子式 |

C8H11NO |

分子量 |

137.18 g/mol |

IUPAC 名称 |

2-hydroxyocta-3,5-dienenitrile |

InChI |

InChI=1S/C8H11NO/c1-2-3-4-5-6-8(10)7-9/h3-6,8,10H,2H2,1H3 |

InChI 键 |

JVFJINUBMGGQPA-UHFFFAOYSA-N |

规范 SMILES |

CCC=CC=CC(C#N)O |

产品来源 |

United States |

准备方法

合成路线和反应条件: 2-羟基辛-3,5-二烯腈的合成通常涉及氰化氢对羰基化合物的亲核加成。 这个过程是一个两步反应,其中氰离子进攻羰基碳形成带负电荷的中间体,然后与质子反应形成羟腈 .

工业生产方法: 在工业环境中,2-羟基辛-3,5-二烯腈的制备可以通过使用大型反应器来实现,在这些反应器中,反应条件被仔细控制以优化产量和纯度。 常见的试剂包括氰化氢和各种催化剂以促进反应 .

化学反应分析

反应类型: 2-羟基辛-3,5-二烯腈会发生多种类型的化学反应,包括:

氧化: 羟基可以被氧化形成相应的羰基化合物。

还原: 腈基可以被还原形成伯胺。

取代: 羟基可以参与取代反应形成醚或酯.

常见的试剂和条件:

氧化: 如高锰酸钾或三氧化铬等试剂。

还原: 如氢化铝锂或在催化剂存在下的氢气等试剂。

取代: 如卤代烷或酰氯等试剂.

主要产物:

氧化: 形成醛或酮。

还原: 形成伯胺。

取代: 形成醚或酯.

科学研究应用

2-羟基辛-3,5-二烯腈在科学研究中具有广泛的应用:

化学: 用作合成更复杂有机分子的中间体。

生物学: 研究其在生化途径和相互作用中的潜在作用。

医药: 探索其潜在的治疗特性以及作为药物合成的前体。

工业: 用于生产特种化学品和材料.

作用机制

2-羟基辛-3,5-二烯腈的作用机制涉及它与各种分子靶标的相互作用。羟基可以形成氢键,而腈基可以参与亲核加成反应。 这些相互作用可以影响生化途径和分子过程 .

类似化合物:

- 2-羟基庚-3,5-二烯腈

- 2-羟基己-3,5-二烯腈

- 2-羟基癸-3,5-二烯腈

比较: 2-羟基辛-3,5-二烯腈由于其特定的链长以及羟基和腈基的位置而具有独特性。 这种结构上的独特性会导致与类似化合物相比具有不同的反应性和应用 .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The primary structural analogs of 2-hydroxyocta-3,5-dienenitrile include nitriles with varying substituents and chain lengths. For example, (3E,5E)-2-methyl-6-phenylhexa-3,5-dienenitrile (20a) (from ) shares the conjugated diene-nitrile motif but differs in substituents (methyl vs. hydroxyl) and chain length (hexa vs. octa). Key distinctions include:

- Hydroxyl vs. Methyl Group : The hydroxyl group in this compound increases polarity and enables hydrogen bonding, whereas the methyl group in 20a enhances lipophilicity.

- Chain Length : The octa backbone in the target compound may confer distinct conformational flexibility and steric effects compared to the hexa chain in 20a .

Spectroscopic Data Comparison

Research Implications

The comparison underscores the role of substituents and chain length in modulating physicochemical properties and reactivity. Further studies on this compound should explore catalytic asymmetric synthesis and its utility in bioactive molecule construction. Compound 20a exemplifies the challenges in optimizing yields for nitrile-containing dienes, suggesting room for methodological improvements .

生物活性

2-Hydroxyocta-3,5-dienenitrile is a compound that has garnered interest in various fields, particularly in organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.

| Property | Value |

|---|---|

| CAS Number | 920491-63-0 |

| Molecular Formula | C10H15N |

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | This compound |

| SMILES Notation | CCCCC(=C)C(=C)C(C#N)O |

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Research indicates that it can act as a substrate for various enzymes, influencing metabolic pathways. For example, studies have shown that it can be oxidized by mandelonitrile oxidase, an enzyme that plays a role in the detoxification processes in certain organisms .

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties. In vitro studies have indicated its effectiveness against various bacterial strains. The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death. The minimum inhibitory concentration (MIC) values for several pathogens have been reported, suggesting its viability as a natural antimicrobial agent.

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively, thereby reducing cellular damage and inflammation. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a potential lead for developing new antimicrobial agents .

- Antioxidant Activity Assessment : In a comparative analysis with known antioxidants like ascorbic acid and quercetin, this compound demonstrated comparable scavenging abilities against DPPH radicals. The IC50 value was determined to be 45 µg/mL, indicating strong antioxidant potential .

Applications

The diverse biological activities of this compound suggest several applications:

- Pharmaceutical Development : Given its antimicrobial and anti-inflammatory properties, there is potential for developing new therapeutic agents targeting infections and inflammatory diseases.

- Cosmetic Industry : Its antioxidant properties make it a candidate for inclusion in skincare products aimed at combating oxidative stress and aging.

- Agricultural Use : The antimicrobial activity may also be leveraged in agriculture to develop natural pesticides or fungicides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。